molecular formula C19H13ClN2O3S B3662036 2-chloro-5-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid

2-chloro-5-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid

Cat. No.: B3662036
M. Wt: 384.8 g/mol
InChI Key: DQTGZRBOSVQAPZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid” is likely to be an aromatic compound due to the presence of a benzoic acid moiety . It contains a chloro group (Cl), a naphthoylamino group, and a carbonothioyl group attached to the benzoic acid core .


Chemical Reactions Analysis

The compound, due to the presence of reactive groups like the chloro group and the amino group, might undergo various chemical reactions such as nucleophilic substitution or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., can be predicted based on the types of functional groups present in the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified for this compound. For instance, if it’s a drug, the mechanism of action would be how it interacts with biological systems to produce its effects .

Future Directions

The future directions for this compound would depend on its potential applications. If it has medicinal properties, future research could focus on drug development and clinical trials. If it has industrial applications, research could focus on improving its synthesis and finding new uses .

Properties

IUPAC Name

2-chloro-5-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c20-16-9-8-12(10-15(16)18(24)25)21-19(26)22-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,24,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTGZRBOSVQAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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